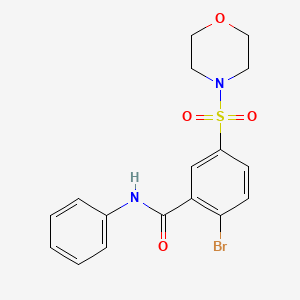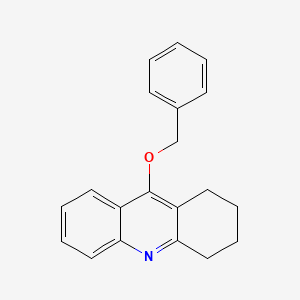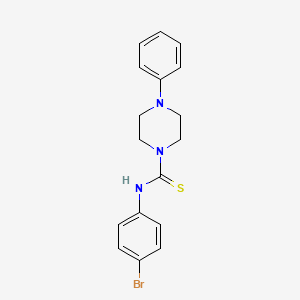![molecular formula C22H20N2O3S B3668788 2-(acetylamino)-N-(4-phenoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3668788.png)
2-(acetylamino)-N-(4-phenoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
描述
2-(acetylamino)-N-(4-phenoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound known for its intriguing structure and diverse applications in scientific research. This compound features an acetylamino group, a phenoxyphenyl moiety, and a cyclopenta[b]thiophene core, making it a subject of interest in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetylamino)-N-(4-phenoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be achieved through several synthetic routes. Typically, it involves the initial preparation of the cyclopenta[b]thiophene core followed by functional group modifications. A common approach includes:
Cyclopenta[b]thiophene Core Formation: : The initial step involves the cyclization of thiophene derivatives under controlled conditions.
Introduction of Phenoxyphenyl Group: : A substitution reaction introduces the phenoxyphenyl group at the desired position.
Amidation Reaction: : Finally, the acetylamino group is introduced via an amidation reaction with appropriate reagents.
Industrial Production Methods
In industrial settings, the production of this compound might involve a streamlined, scalable version of the synthetic route mentioned above, ensuring higher yields and purity through optimized reaction conditions and advanced purification techniques.
化学反应分析
Types of Reactions
2-(acetylamino)-N-(4-phenoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes several types of chemical reactions:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: : The acetylamino group can undergo reductive transformations, particularly in the presence of strong reducing agents.
Substitution: : Various substituents can be introduced on the phenoxyphenyl ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: : Lithium aluminum hydride (LiAlH4) serves as a strong reducing agent.
Substitution: : Different halogenating agents or nucleophiles, depending on the desired substitution.
Major Products Formed
Oxidation reactions typically produce sulfoxides or sulfones. Reduction reactions can lead to the corresponding amines or alcohols, while substitution reactions yield various substituted derivatives.
科学研究应用
Chemistry
This compound is used as a building block in organic synthesis, facilitating the creation of complex molecules for research and development.
Biology
In biological research, it is studied for its potential interactions with biological molecules, which could lead to the discovery of new biochemical pathways or therapeutic targets.
Medicine
The compound's unique structure makes it a candidate for drug development, particularly in areas like cancer research and antimicrobial therapies.
Industry
Industrially, this compound could be explored for its potential use in the development of novel materials or as a precursor to other valuable chemical entities.
作用机制
Molecular Targets and Pathways
While the precise mechanism of action of 2-(acetylamino)-N-(4-phenoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide may vary depending on the application, it generally involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired therapeutic or chemical effects.
相似化合物的比较
Similar Compounds
2-(acetylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: : Similar structure but with a methoxy group instead of a phenoxy group.
2-(acetylamino)-N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: : Contains a chlorine atom in place of the phenoxy group.
2-(acetylamino)-N-(4-nitrophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: : Features a nitro group, providing different chemical properties.
Uniqueness
2-(acetylamino)-N-(4-phenoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide stands out due to its specific phenoxyphenyl substitution, which imparts unique chemical and physical properties, making it distinct from other similar compounds.
This should give you a thorough overview of this intriguing compound
属性
IUPAC Name |
2-acetamido-N-(4-phenoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-14(25)23-22-20(18-8-5-9-19(18)28-22)21(26)24-15-10-12-17(13-11-15)27-16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEKOIIEYSQHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-3-[(4-Chlorophenyl)methyl]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}imidazolidine-2,4-dione](/img/structure/B3668714.png)
![4-[(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide](/img/structure/B3668715.png)




![4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3668766.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B3668769.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3668777.png)
![methyl {[6-ethyl-3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3668782.png)

![N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3668804.png)
![diethyl 4-{5-[4-(aminosulfonyl)phenyl]-2-furyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3668812.png)
